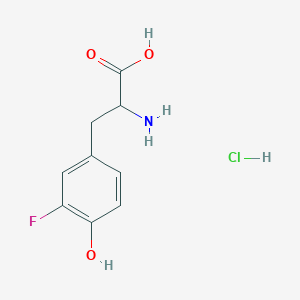![molecular formula C22H24N2O5 B13401309 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Gly-OH, also known as fluorenylmethyloxycarbonyl-valine-glycine, is a dipeptide commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Gly-OH typically involves the coupling of Fmoc-protected valine with glycine. One common method involves dissolving Fmoc-Val-OH in a suitable solvent such as dry tetrahydrofuran (THF) and adding coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at low temperatures . The reaction mixture is then stirred until the coupling is complete, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of Fmoc-Val-Gly-OH often employs automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly increasing the efficiency and yield of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Gly-OH undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group using a base such as piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DCC and DMAP.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: DCC and DMAP in THF
Cleavage: TFA
Major Products Formed
The major products formed from these reactions include longer peptide chains and the free amino acids after deprotection and cleavage .
Scientific Research Applications
Chemistry
Fmoc-Val-Gly-OH is widely used in the field of organic chemistry for the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology
In biological research, Fmoc-Val-Gly-OH is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-Val-Gly-OH is used in the development of peptide-based therapeutics, including vaccines and enzyme inhibitors .
Industry
Industrially, Fmoc-Val-Gly-OH is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-Val-Gly-OH involves the selective protection of the amino terminus by the fluorenylmethyloxycarbonyl group. This allows for controlled reactions at other functional groups, facilitating the synthesis of complex peptides. The fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Fluorenylmethyloxycarbonyl-glycine
Fmoc-Val-OH: Fluorenylmethyloxycarbonyl-valine
Fmoc-Ala-Gly-OH: Fluorenylmethyloxycarbonyl-alanine-glycine
Uniqueness
Fmoc-Val-Gly-OH is unique due to its specific combination of valine and glycine, which imparts distinct properties to the resulting peptides. The presence of valine provides hydrophobic characteristics, while glycine offers flexibility, making this compound particularly useful in the synthesis of peptides with specific structural and functional requirements .
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMPPRIMKZLKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)

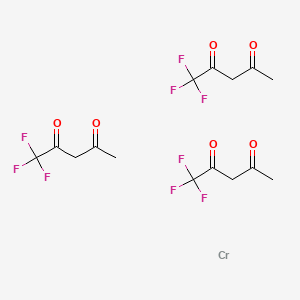
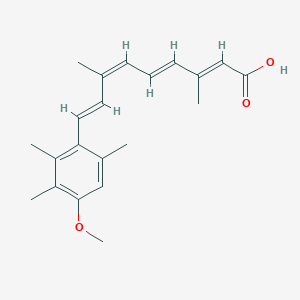
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

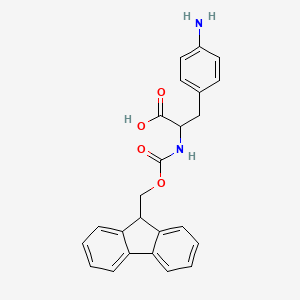
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
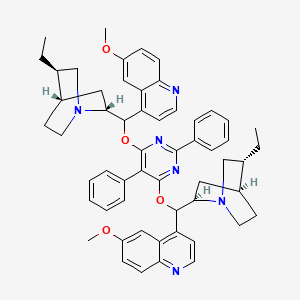
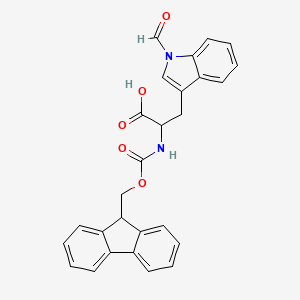
![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
